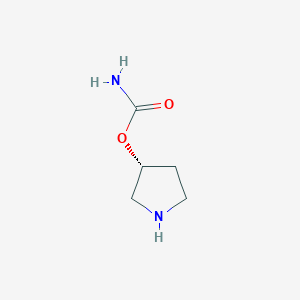
(R)-Pyrrolidin-3-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pyrrolidin-3-yl carbamate is a chiral compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The ®-enantiomer of pyrrolidin-3-yl carbamate is of particular interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidin-3-yl carbamate can be achieved through several methods. One common approach involves the reaction of ®-pyrrolidine with a suitable carbamoylating agent. For instance, the reaction of ®-pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine can yield ®-Pyrrolidin-3-yl carbamate. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of ®-Pyrrolidin-3-yl carbamate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Pyrrolidin-3-yl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of ®-Pyrrolidin-3-yl carbamate can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols); reactions may require the presence of a base and are conducted at moderate temperatures.
Major Products:
Oxidation: N-oxides of ®-Pyrrolidin-3-yl carbamate.
Reduction: Corresponding amine derivatives.
Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Pyrrolidin-3-yl carbamate has found applications in several scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine: Explored for its potential therapeutic applications, including its use as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of ®-Pyrrolidin-3-yl carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged cholinergic signaling. The inhibition is typically reversible, making it a valuable tool in both therapeutic and research settings.
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: Another carbamate derivative with applications in medicine and industry.
Methyl carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Phenyl carbamate: Known for its use in the production of polymers and as a chemical intermediate.
Uniqueness: ®-Pyrrolidin-3-yl carbamate is unique due to its chiral nature, which can impart specific biological activities and selectivity in enzyme inhibition. Its ability to act as a reversible inhibitor of acetylcholinesterase distinguishes it from other carbamate derivatives that may have different mechanisms of action or applications.
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
[(3R)-pyrrolidin-3-yl] carbamate |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)9-4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 |
InChI-Schlüssel |
BLFKPWSRRGIALQ-SCSAIBSYSA-N |
Isomerische SMILES |
C1CNC[C@@H]1OC(=O)N |
Kanonische SMILES |
C1CNCC1OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


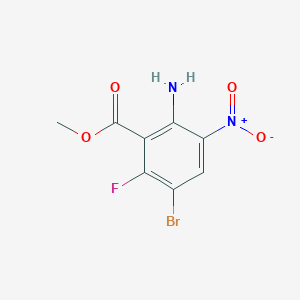
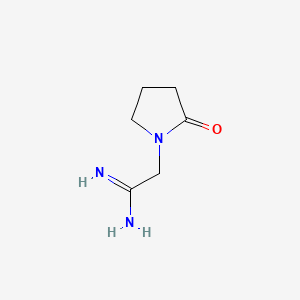
![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
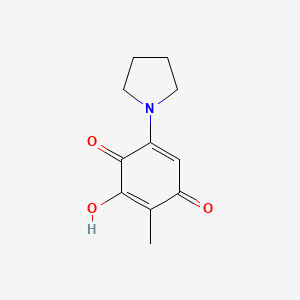
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
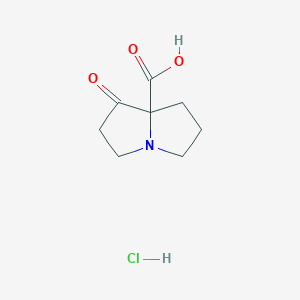
![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)


